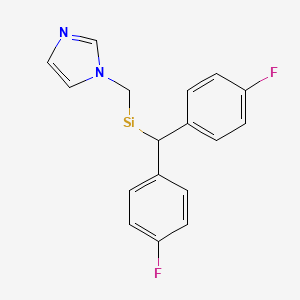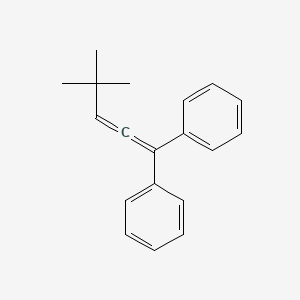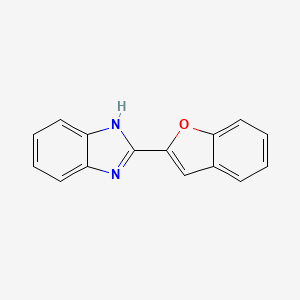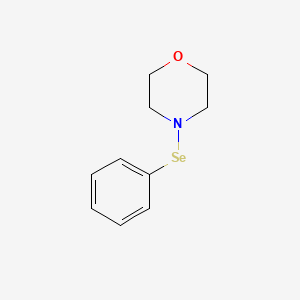
2-(5-Bromopent-3-yn-1-yl)-2-(prop-1-en-2-yl)-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Bromopent-3-yn-1-yl)-2-(prop-1-en-2-yl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered ring compounds containing two oxygen atoms. This particular compound features a brominated pentynyl group and a prop-1-en-2-yl group attached to the dioxolane ring. Such compounds are often of interest in organic synthesis and medicinal chemistry due to their unique structural properties and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopent-3-yn-1-yl)-2-(prop-1-en-2-yl)-1,3-dioxolane can be achieved through several synthetic routes. One common method involves the reaction of a suitable dioxolane precursor with a brominated alkyne under specific conditions. For example, the reaction might involve:
Starting Materials: A dioxolane derivative, 5-bromopent-3-yne, and a base.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) may be used.
Catalysts: Palladium or copper catalysts are often employed to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling of hazardous materials like brominated compounds.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Bromopent-3-yn-1-yl)-2-(prop-1-en-2-yl)-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols).
Oxidation Reactions: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction Reactions: The alkyne can be reduced to an alkene or alkane using hydrogenation.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF).
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Major Products
Substitution: Formation of substituted dioxolanes.
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis for constructing complex molecules.
Biology: Potential use in the development of bioactive compounds or probes.
Medicine: Exploration as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. In general, the compound’s reactivity is influenced by the presence of the bromine atom and the alkyne group, which can participate in various chemical transformations. The molecular targets and pathways involved would vary based on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-Chloropent-3-yn-1-yl)-2-(prop-1-en-2-yl)-1,3-dioxolane: Similar structure but with a chlorine atom instead of bromine.
2-(5-Iodopent-3-yn-1-yl)-2-(prop-1-en-2-yl)-1,3-dioxolane: Similar structure but with an iodine atom instead of bromine.
2-(5-Bromopent-3-yn-1-yl)-2-(methyl)-1,3-dioxolane: Similar structure but with a methyl group instead of prop-1-en-2-yl.
Eigenschaften
| 82064-58-2 | |
Molekularformel |
C11H15BrO2 |
Molekulargewicht |
259.14 g/mol |
IUPAC-Name |
2-(5-bromopent-3-ynyl)-2-prop-1-en-2-yl-1,3-dioxolane |
InChI |
InChI=1S/C11H15BrO2/c1-10(2)11(13-8-9-14-11)6-4-3-5-7-12/h1,4,6-9H2,2H3 |
InChI-Schlüssel |
MJONPAKTJSHXIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C1(OCCO1)CCC#CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Methyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14422698.png)

